molecular formula C21H29NO3 B11073384 N-[2-(1-adamantyloxy)propyl]-4-methoxybenzamide

N-[2-(1-adamantyloxy)propyl]-4-methoxybenzamide

Cat. No.: B11073384
M. Wt: 343.5 g/mol
InChI Key: VHRIBOCNHJQKKP-UHFFFAOYSA-N
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Description

N-[2-(ADAMANTAN-1-YLOXY)PROPYL]-4-METHOXYBENZAMIDE is a compound that features an adamantane core, which is known for its unique three-dimensional structure and stability

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(ADAMANTAN-1-YLOXY)PROPYL]-4-METHOXYBENZAMIDE typically involves the reaction of adamantan-1-ol with 2-bromopropane to form 2-(adamantan-1-yloxy)propane. This intermediate is then reacted with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(ADAMANTAN-1-YLOXY)PROPYL]-4-METHOXYBENZAMIDE can undergo several types of chemical reactions, including:

    Oxidation: The adamantane core can be oxidized under strong oxidative conditions.

    Reduction: The benzamide moiety can be reduced to the corresponding amine.

    Substitution: The methoxy group on the benzene ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Oxidized derivatives of the adamantane core.

    Reduction: Amino derivatives of the benzamide moiety.

    Substitution: Various substituted benzamides depending on the substituent introduced.

Scientific Research Applications

N-[2-(ADAMANTAN-1-YLOXY)PROPYL]-4-METHOXYBENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(ADAMANTAN-1-YLOXY)PROPYL]-4-METHOXYBENZAMIDE is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The adamantane core may facilitate the compound’s ability to cross cell membranes and interact with intracellular targets, while the benzamide moiety may contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    N-(1-ADAMANTYL)-2-CHLOROACETAMIDE: Known for its antiviral activity.

    N-ADAMANTYL-N’-PHENYLUREA: Used in the synthesis of various pharmaceuticals.

    1-ADAMANTYLAMINE: A precursor for the synthesis of other adamantane derivatives.

Uniqueness

N-[2-(ADAMANTAN-1-YLOXY)PROPYL]-4-METHOXYBENZAMIDE is unique due to the presence of both an adamantane core and a methoxybenzamide moiety. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C21H29NO3

Molecular Weight

343.5 g/mol

IUPAC Name

N-[2-(1-adamantyloxy)propyl]-4-methoxybenzamide

InChI

InChI=1S/C21H29NO3/c1-14(13-22-20(23)18-3-5-19(24-2)6-4-18)25-21-10-15-7-16(11-21)9-17(8-15)12-21/h3-6,14-17H,7-13H2,1-2H3,(H,22,23)

InChI Key

VHRIBOCNHJQKKP-UHFFFAOYSA-N

Canonical SMILES

CC(CNC(=O)C1=CC=C(C=C1)OC)OC23CC4CC(C2)CC(C4)C3

Origin of Product

United States

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